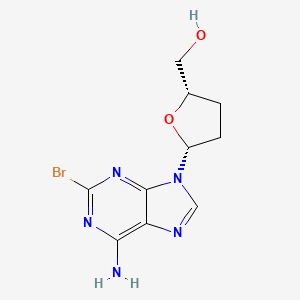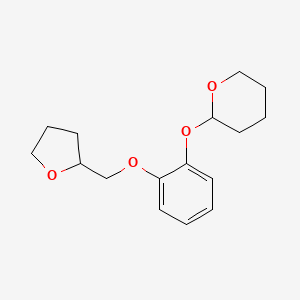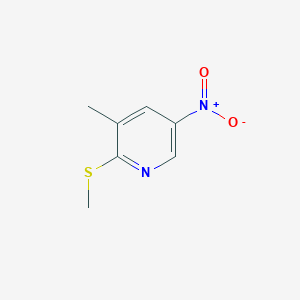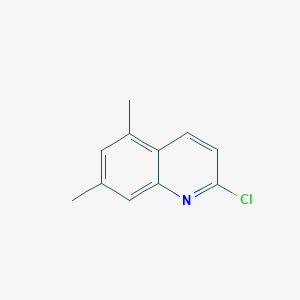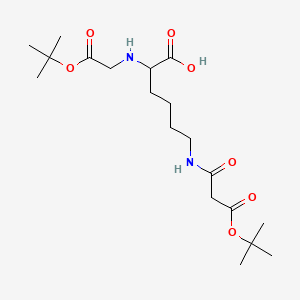
(Z,Z)-5,11-Eicosadienoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5Z,11Z)-icosa-5,11-dienoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,11Z)-icosa-5,11-dienoic acid with the hydroxy group of ethanol. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z,11Z)-icosa-5,11-dienoate typically involves the esterification of (5Z,11Z)-icosa-5,11-dienoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of ethyl (5Z,11Z)-icosa-5,11-dienoate follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the ester. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5Z,11Z)-icosa-5,11-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often catalyzed by acids or bases.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Primary or secondary alcohols.
Substitution: Ester derivatives, amides.
Aplicaciones Científicas De Investigación
Ethyl (5Z,11Z)-icosa-5,11-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Mecanismo De Acción
The mechanism of action of ethyl (5Z,11Z)-icosa-5,11-dienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Another long-chain fatty acid ethyl ester with multiple double bonds.
(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoic acid: A polyunsaturated fatty acid with similar structural features.
Uniqueness
Ethyl (5Z,11Z)-icosa-5,11-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C22H40O2 |
|---|---|
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
Clave InChI |
GJSICTABQZFJSN-YGWYKEQZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)OCC |
SMILES canónico |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


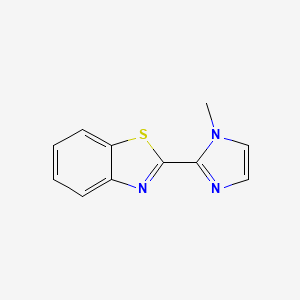
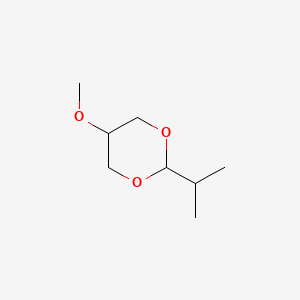

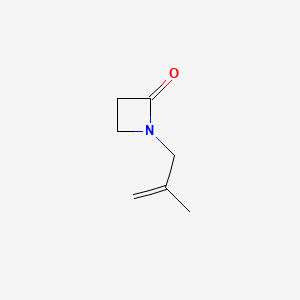

![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)

